molecular formula C17H16N4OS B4597148 2-amino-4-(4-butoxyphenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile

2-amino-4-(4-butoxyphenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile

Cat. No.: B4597148
M. Wt: 324.4 g/mol
InChI Key: GJOUQGPKJDBKFQ-UHFFFAOYSA-N
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Description

2-amino-4-(4-butoxyphenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes an amino group, a butoxyphenyl group, and a sulfanylidene group attached to a pyridine ring

Scientific Research Applications

2-amino-4-(4-butoxyphenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-butoxyphenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-butoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form an intermediate. This intermediate is then reacted with thiourea and a suitable catalyst under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-butoxyphenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-amino-4-(4-butoxyphenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-butoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-4-(4-butoxyphenyl)-6-[(4-chlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile

Uniqueness

2-amino-4-(4-butoxyphenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-4-(4-butoxyphenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-2-3-8-22-12-6-4-11(5-7-12)15-13(9-18)16(20)21-17(23)14(15)10-19/h4-7H,2-3,8H2,1H3,(H3,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOUQGPKJDBKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=C(C(=S)NC(=C2C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327480
Record name 2-amino-4-(4-butoxyphenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662437
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

214046-05-6
Record name 2-amino-4-(4-butoxyphenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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